molecular formula C26H26N4O5 B2739460 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226435-16-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2739460
CAS No.: 1226435-16-0
M. Wt: 474.517
InChI Key: GOOWIIXHLXDMNE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antioxidant effects. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound features a complex structure with a benzo[d][1,3]dioxole moiety and a quinoline derivative. Its molecular formula is C23H22N4O3C_{23}H_{22}N_4O_3, and it has a molecular weight of 402.45 g/mol. The presence of multiple functional groups indicates potential for diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds containing the benzodioxole moiety have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, the compound exhibited notable activity against Hep3B liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin .

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
2aHep3B5.67Lower
2bHep3B12.34Higher

The mechanism of action appears to involve cell cycle arrest at the G2-M phase, indicating that the compound may hinder cancer cell proliferation by disrupting normal cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to this compound have also been reported. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. For example, studies have shown that certain derivatives can significantly decrease levels of TNF-alpha and IL-6 in vitro .

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's biological profile. The DPPH assay has been utilized to evaluate the free radical scavenging ability of synthesized derivatives. Results indicate that compounds with similar structures exhibit strong antioxidant properties, comparable to established antioxidants like Trolox .

Case Studies

  • Cell Cycle Analysis in Hep3B Cells : A flow cytometry analysis revealed that treatment with compound 2a led to a significant reduction in the G1 phase population from 65.3% to 52.53%, suggesting effective inhibition of cell cycle progression .
  • Comparative Study on Antioxidant Effects : In a comparative study involving several benzodioxole derivatives, the synthesized compounds demonstrated varying degrees of antioxidant activity, with some showing results comparable to known antioxidants .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-32-22-10-19-20(11-23(22)33-2)28-14-18(12-27)25(19)30-7-5-17(6-8-30)26(31)29-13-16-3-4-21-24(9-16)35-15-34-21/h3-4,9-11,14,17H,5-8,13,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOWIIXHLXDMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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